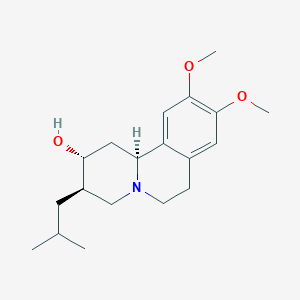

(2R,3R,11bS)-Dihydrotetrabenazine

Description

Contextualization of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Research

Vesicular Monoamine Transporter 2 (VMAT2) is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles. nih.govtaylorandfrancis.com This process is crucial for the storage and subsequent release of these neurotransmitters into the synapse, thereby playing a fundamental role in neurotransmission.

Inhibition of VMAT2 leads to the depletion of monoamine stores in nerve terminals. nih.gov This mechanism is the cornerstone of therapeutic strategies for various neurological and psychiatric conditions characterized by excessive monoaminergic activity. taylorandfrancis.com Research into VMAT2 inhibitors has been pivotal in developing treatments for hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia. nih.govnih.gov The exploration of VMAT2 inhibitors continues, with ongoing efforts to develop next-generation compounds with improved pharmacological profiles.

Historical Perspective on Tetrabenazine (B1681281) and its Metabolite Analogs in Scientific Inquiry

Tetrabenazine was first synthesized in the 1950s. umich.edu Initially investigated as an antipsychotic agent, its potential for treating hyperkinetic movement disorders was later recognized due to its ability to deplete monoamine stores by blocking VMAT2. umich.edu This led to its approval for the treatment of chorea associated with Huntington's disease. medchemexpress.comumich.edu

Upon administration, tetrabenazine is rapidly and extensively metabolized in the body to various metabolites, primarily the dihydrotetrabenazine (B1670615) (DHTBZ) isomers. nih.gov Scientific inquiry soon revealed that these metabolites, rather than the parent compound, are largely responsible for the pharmacological activity. google.com This discovery shifted the research focus towards understanding the individual contributions and properties of these metabolite analogs, including their various stereoisomers. The investigation into these metabolites has led to the development of second-generation VMAT2 inhibitors like deutetrabenazine and valbenazine (B1662120), which are designed to have more favorable pharmacokinetic properties. ebi.ac.uk

Significance of the (2R,3R,11bS) Stereoisomer within Dihydrotetrabenazine Research Landscape

Tetrabenazine has two chiral centers, leading to the possibility of multiple stereoisomers. Its primary metabolites, the dihydrotetrabenazines, have an additional chiral center, resulting in a total of eight possible stereoisomers. nih.gov Research has demonstrated that the biological activity of these stereoisomers varies significantly, with a high degree of stereospecificity in their binding to VMAT2. umich.edu

Among the eight stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR) configuration, also known as (+)-α-dihydrotetrabenazine, has been identified as a highly potent VMAT2 inhibitor. nih.govumich.edu In a comprehensive study evaluating all eight stereoisomers, (2R,3R,11bR)-dihydrotetrabenazine exhibited the greatest binding affinity for VMAT2. nih.gov This high affinity underscores its importance as a primary contributor to the therapeutic effects observed with tetrabenazine administration. The stereochemistry at the 3 and 11b positions, specifically the (3R,11bR) configuration, has been identified as a critical factor for high-affinity binding to VMAT2. nih.gov

Conversely, the stereoisomer with the (2S,3S,11bS) configuration, (-)-α-dihydrotetrabenazine, shows significantly weaker binding to VMAT2, highlighting the profound impact of stereochemistry on the pharmacological activity of these compounds. umich.edu The specific stereoisomer (2R,3R,11bS)-Dihydrotetrabenazine is an impurity related to Tetrabenazine and its synthesis has been a subject of research to improve stereoselectivity and yield for industrial production. nih.gov

Detailed Research Findings

VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers

The following table summarizes the VMAT2 binding affinities (Ki values) for various stereoisomers of dihydrotetrabenazine as determined by in vitro radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | Stereoconfiguration | VMAT2 Binding Affinity (Ki, nM) |

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 nih.gov |

| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4 nih.gov |

| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | >10,000 |

| (-)-β-Dihydrotetrabenazine | (2R,3S,11bS) | >10,000 |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 nih.gov |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 nih.gov |

Data sourced from Yao et al., 2011. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1 |

InChI Key |

WEQLWGNDNRARGE-HYVNUMGLSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Specificity of 2r,3r,11bs Dihydrotetrabenazine

Strategies for the Stereoselective Synthesis of (2R,3R,11bS)-Dihydrotetrabenazine

The synthesis of this compound necessitates a high degree of stereocontrol to establish the desired configuration at its three chiral centers. Both enantioselective and diastereoselective approaches have been explored to achieve this.

The primary route to obtaining specific dihydrotetrabenazine (B1670615) stereoisomers involves the stereoselective reduction of the corresponding tetrabenazine (B1681281) enantiomer. For the synthesis of this compound, the precursor is typically (-)-(3S,11bS)-tetrabenazine. nih.gov

One established diastereoselective method is the hydroboration-oxidation of a specific unsaturated intermediate. nih.gov The synthesis of this compound, denoted as (-)-5 in some literature, is achieved through the hydroboration-oxidation of (-)-7, which is (11bS)-1,6,7,11b-tetrahydro-9,10-dimethoxy-3-(2-methylpropyl)-4H-benzo[a]quinolizine. This reaction proceeds with high stereoselectivity to yield the desired alcohol. nih.gov

Another key strategy involves the kinetic resolution of racemic tetrabenazine using enzymes. Recent research has focused on enhancing the diastereoselectivity of ketoreductases, such as BsSDR10 from Bacillus subtilis, through directed evolution and machine learning. nih.gov While this study successfully scaled up the preparation of (2S,3S,11bS)-dihydrotetrabenazine, the principles of enzymatic kinetic resolution represent a viable approach for obtaining other specific stereoisomers. nih.gov

Furthermore, stereoselective reduction of the ketone in tetrabenazine using various borane (B79455) complexes has been a focus of synthetic efforts. google.comnih.gov By carefully selecting the reducing agent and reaction conditions (e.g., low temperature), the stereochemical outcome of the reduction can be controlled to favor the formation of a specific diastereomer. google.comnih.gov For instance, the reduction of (3S,11bS)-tetrabenazine with borane-methyl sulfide (B99878) in THF is a method used to produce dihydrotetrabenazine stereoisomers. nih.gov

The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, (-)-(3S,11bS)-tetrabenazine. The enantioselective synthesis of tetrabenazine often sets the crucial stereocenters at positions 3 and 11b. nih.gov

A key intermediate in the synthesis of various dihydrotetrabenazine stereoisomers is the corresponding unsaturated benzo[a]quinolizine. Specifically for this compound, the intermediate is (-)-(11bS)-1,6,7,11b-tetrahydro-9,10-dimethoxy-3-(2-methylpropyl)-4H-benzo[a]quinolizine ((-)-7) . This intermediate is prepared from (-)-(3S,11bS)-tetrabenazine. nih.gov

Enantioselective synthesis or resolution to obtain (-)-(3S,11bS)-tetrabenazine .

Conversion of (-)-(3S,11bS)-tetrabenazine to the key unsaturated intermediate (-)-7 .

Diastereoselective hydroboration-oxidation of (-)-7 to yield This compound . nih.gov

Asymmetric catalysis plays a pivotal role in the enantioselective synthesis of the tetrabenazine scaffold, which is the direct precursor to dihydrotetrabenazine. One notable approach utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline starting material. This reaction establishes the initial stereocenter, which then directs the stereochemistry of subsequent transformations to build the remaining chiral centers of the tetrabenazine molecule. nih.govmdpi.com

While this method was reported for the synthesis of (+)-tetrabenazine and (+)-dihydrotetrabenazine, the principles of asymmetric catalysis are fundamental to accessing specific enantiomers of tetrabenazine. nih.gov By selecting the appropriate chiral ligand and catalyst system, it is possible to synthesize the required (-)-(3S,11bS)-tetrabenazine precursor for this compound.

Resolution and Preparation of Pure Stereoisomers for Research

The preparation of enantiomerically pure dihydrotetrabenazine stereoisomers is crucial for research purposes, particularly for understanding their distinct pharmacological profiles. Following the synthesis of a mixture of stereoisomers, or to verify the purity of a stereoselective synthesis, resolution techniques are employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purification of dihydrotetrabenazine stereoisomers. For instance, after the synthesis of all eight stereoisomers, their purity and enantiomeric excess (ee) can be determined using a chiral column, such as a Chiralpak IC column. nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the different stereoisomers. nih.gov

Chemical resolution is another viable method. This involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Although reported for tetrabenazine itself, this principle can be applied to its derivatives. nih.govmdpi.com

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the three-dimensional structure of a molecule influences its biological activity. For dihydrotetrabenazine, the primary target is the vesicular monoamine transporter 2 (VMAT2).

A comprehensive study on all eight stereoisomers of dihydrotetrabenazine revealed significant differences in their binding affinities for VMAT2. nih.gov The this compound isomer, also referred to as (-)-5, exhibited a specific binding affinity. By comparing its activity to the other seven stereoisomers, crucial insights into the pharmacophore of VMAT2 inhibitors can be gained. The configuration at the 3 and 11b positions appears to be a key determinant for high-affinity binding. nih.gov

Molecular and Cellular Pharmacology of 2r,3r,11bs Dihydrotetrabenazine

Ligand Binding Kinetics and Thermodynamics at Vesicular Monoamine Transporter 2 (VMAT2)

The interaction between dihydrotetrabenazine (B1670615) isomers and VMAT2 is characterized by a high degree of stereospecificity. The binding affinity is critically dependent on the spatial arrangement of the atoms at the three chiral centers: C-2, C-3, and C-11b. nih.govnih.gov

Affinity and Selectivity Profile of (2R,3R,11bS)-Dihydrotetrabenazine for VMAT2

This compound demonstrates a notably low affinity for the vesicular monoamine transporter 2 (VMAT2). In competitive binding assays using radiolabeled dihydrotetrabenazine ([³H]DHTBZ) and rat striatal membrane preparations, this specific isomer, also designated as (-)-3 in some literature, exhibited a dissociation constant (Ki) of 714 ± 89.3 nM. nih.gov This value is significantly higher than that of the most potent isomers, indicating a much weaker interaction with the VMAT2 binding site. The primary selectivity of tetrabenazine (B1681281) and its metabolites is for VMAT2 over VMAT1; however, detailed selectivity profiles for low-affinity isomers like this compound against other transporters and receptors are not extensively documented, largely due to their weak primary target engagement.

Comparative Binding of this compound with Other Stereoisomers of Dihydrotetrabenazine at VMAT2

The binding affinity of dihydrotetrabenazine (DHTBZ) to VMAT2 is profoundly influenced by its stereochemistry, particularly the configuration at the C-3 and C-11b positions. Research has established that isomers possessing the (3R,11bR)-configuration exhibit the highest affinity for VMAT2. nih.govnih.gov The (2R,3R,11bS)-DHTBZ isomer is one of the weakest binding stereoisomers.

A comprehensive study that synthesized and evaluated all eight stereoisomers of DHTBZ provides a clear comparison of their binding affinities. The results underscore the critical role of the 11b-R configuration for potent VMAT2 binding. Isomers with an 11b-S configuration, including the (2R,3R,11bS) isomer, consistently show dramatically lower affinities, often by several orders of magnitude. nih.gov

Below is an interactive data table comparing the VMAT2 binding affinities of the eight stereoisomers of dihydrotetrabenazine.

| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki in nM) |

|---|---|---|

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 |

| (-)-β-DHTBZ | (2S,3R,11bR) | 13.4 |

| (+)-β-DHTBZ | (2R,3S,11bR) | 71.1 |

| (-)-α-DHTBZ | (2S,3S,11bR) | 593 |

| (-)-β-DHTBZ | (2R,3R,11bS) | 714 |

| (+)-α-DHTBZ | (2S,3S,11bS) | 23,700 |

| (+)-β-DHTBZ | (2S,3R,11bS) | 4,630 |

| (-)-α-DHTBZ | (2R,3S,11bS) | 12,700 |

Data sourced from Yao et al., European Journal of Medicinal Chemistry, 2011. nih.gov

Allosteric Modulation of VMAT2 by the Compound

Tetrabenazine and its high-affinity metabolites are considered non-competitive inhibitors of VMAT2. nih.govelifesciences.org They bind to a site on the transporter that is distinct from the monoamine substrate binding site and also distinct from the binding site of another classic VMAT inhibitor, reserpine. nih.gov Binding of tetrabenazine-like inhibitors is thought to allosterically induce and stabilize a specific "occluded" conformation of the transporter, which prevents the translocation of monoamines. nih.govelifesciences.org While this represents a form of allosteric inhibition, there is no research to suggest that this compound functions as an allosteric modulator in the sense of enhancing or decreasing the binding of other ligands. Its very low affinity makes it an unlikely candidate for such a role and a poor inducer of the conformational changes required for potent inhibition.

Molecular Mechanisms of VMAT2 Inhibition by this compound

The inhibition of VMAT2 prevents the packaging of cytosolic monoamines, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, into synaptic vesicles. This leads to their depletion from the nerve terminal, as they are no longer protected from metabolic degradation in the cytoplasm. nih.gov

Impact on Monoamine Uptake and Storage in In Vitro Cellular Models

The functional consequence of VMAT2 binding is the inhibition of monoamine uptake into vesicles. Studies consistently show that the inhibitory potency of dihydrotetrabenazine isomers on monoamine transport directly correlates with their binding affinity for VMAT2. nih.govnih.gov For instance, high-affinity isomers like (+)-(2R,3R,11bR)-DHTBZ are potent inhibitors of dopamine and serotonin uptake in preparations of synaptic vesicles or synaptosomes. nih.govnih.gov

Conversely, isomers with low binding affinity are weak or inactive as inhibitors of monoamine uptake. For example, in studies of related derivatives, the enantiomer with low VMAT2 affinity was found to be inactive in [³H]dopamine uptake assays. nih.gov Given that this compound has a very low binding affinity (Ki = 714 nM), its ability to inhibit monoamine uptake and deplete storage in in vitro cellular models is expected to be negligible compared to the high-affinity stereoisomers. nih.gov

Conformational Changes in VMAT2 Induced by Compound Binding

VMAT2 functions via an alternating access mechanism, where conformational changes expose the substrate binding site to either the cytoplasm or the vesicle lumen. nih.govelifesciences.org Cryo-electron microscopy studies have revealed that the binding of tetrabenazine locks the transporter in a specific occluded conformation. nih.govelifesciences.org In this state, both the cytosolic and luminal gates of the transporter are closed, trapping the inhibitor in its binding site and preventing the conformational cycling necessary for neurotransmitter transport. elifesciences.orgelifesciences.org This induced-fit mechanism, where the inhibitor binds to a lumenal-facing state and stabilizes a dead-end occluded complex, is the structural basis for its non-competitive inhibition. elifesciences.orgelifesciences.org

This mechanism has been described for high-affinity VMAT2 inhibitors like tetrabenazine. Specific structural studies on the conformational changes induced by the binding of individual low-affinity stereoisomers like this compound have not been conducted. However, due to its weak binding affinity, it is highly unlikely that this isomer can effectively induce or stabilize the occluded conformation required for potent VMAT2 inhibition.

Interaction with Other Biological Targets in Research Contexts (excluding clinical relevance)

Detailed research on the interaction of the specific this compound stereoisomer with biological targets other than VMAT2 is not extensively available in published scientific literature. Pharmacological studies of tetrabenazine metabolites have largely concentrated on the isomers most prevalent or most active in vivo.

For context, research on other dihydrotetrabenazine isomers has revealed distinct off-target profiles. For instance, the deuterated metabolite [-]-α-deuHTBZ, which is abundant following deutetrabenazine administration, exhibits weak VMAT2 inhibition but has an appreciable affinity for several other receptors. pharmaffiliates.com Radioligand binding assays have shown its interaction with dopamine and serotonin receptors, as detailed in the table below.

| Target Receptor | Binding Affinity (Ki, nM) of [-]-α-deuHTBZ |

|---|---|

| Dopamine D2S | Data available but not specified |

| Dopamine D3 | Data available but not specified |

| Serotonin 5-HT1A | Data available but not specified |

| Serotonin 5-HT2B | Data available but not specified |

| Serotonin 5-HT7 | Data available but not specified |

Conversely, the primary metabolite of valbenazine (B1662120), (+)-α-HTBZ [(2R,3R,11bR )-Dihydrotetrabenazine], is reported to have negligible affinity for off-target dopamine, serotonin, and adrenergic receptors, highlighting its selectivity for VMAT2. pharmaffiliates.com Given the stereospecificity of drug-receptor interactions, these findings for other isomers cannot be extrapolated to this compound, for which specific off-target binding data remains to be published.

Cellular and Subcellular Distribution in In Vitro Systems and Non-Human Cells

Specific studies detailing the cellular uptake and subcellular distribution of the this compound isomer in in vitro systems or non-human cells are not available in the current body of scientific literature. The distribution of dihydrotetrabenazine is intrinsically linked to the location of its binding target, VMAT2.

Research using mixed or other specific isomers has provided insight into where these compounds localize. In vitro studies using radiolabeled dihydrotetrabenazine (isomer mixture) have demonstrated specific binding to synaptic vesicles isolated from bovine corpus striatum. pharmaffiliates.com This directly indicates a subcellular localization to these neurotransmitter storage organelles. The binding is to a single class of sites with high affinity, as shown in the table below.

| Parameter | Value | Condition |

|---|---|---|

| Apparent Dissociation Constant (Kd) | 2.3 nM | Equilibrium |

| Kinetic Dissociation Constant (Kd) | 5.4 nM | Kinetic |

| Maximal Binding Capacity (Bmax) | 15.1 pmol/mg of protein | Equilibrium |

Furthermore, studies with the biologically active (+)-α-dihydrotetrabenazine [(2R,3R,11bR ) isomer] in mice revealed selective accumulation in brain regions rich in monoaminergic neurons, such as the striatum and hypothalamus. evitachem.com This distribution is consistent with the localization of VMAT2 at the presynaptic terminals of these neurons. evitachem.com These findings suggest that the primary site of action for VMAT2-inhibiting dihydrotetrabenazine isomers is the synaptic vesicle membrane within neurons. However, without specific experimental data, it cannot be confirmed that the (2R,3R,11bS) isomer follows the same distribution pattern.

Preclinical Pharmacodynamics and Pharmacokinetics in Research Models

In Vitro Pharmacodynamic Evaluation

Concentration-Response Relationships in Cell-Based Assays

No specific data on the concentration-response relationship or binding affinity (such as K_i or IC_50_ values) of (2R,3R,11bS)-Dihydrotetrabenazine in cell-based assays targeting VMAT2 were found in the reviewed literature. Comprehensive studies on the VMAT2 binding affinities of dihydrotetrabenazine (B1670615) stereoisomers have been published, but they focus on the more common and active isomers, such as (2R,3R,11bR)-DHTBZ and (2S,3S,11bS)-DHTBZ, without detailing the specific activity of the (2R,3R,11bS) form nih.gov.

Effects on Neurotransmitter Release in Synaptosomal Preparations

Specific studies detailing the effects of this compound on neurotransmitter release in synaptosomal preparations are not available. While derivatives of dihydrotetrabenazine have been shown to inhibit dopamine (B1211576) uptake in rat striatal synaptosomes, this information is not specific to the (2R,3R,11bS) isomer nih.gov.

Pharmacodynamics in Animal Models

Behavioral and Neurochemical Correlates in Rodent Models

There is a lack of published research on the specific behavioral and neurochemical effects of administering this compound in rodent models. Studies on tetrabenazine (B1681281) and its primary metabolites demonstrate monoamine depletion, but these findings are not specific to the (2R,3R,11bS) isomer nih.govnih.gov.

Neurobiological Impact of Chronic this compound Administration in Research Animals

No information regarding the neurobiological impact of chronic administration of this specific stereoisomer in research animals could be located in the available literature.

Preclinical Pharmacokinetics and Metabolism

Detailed preclinical pharmacokinetic and metabolism studies specifically characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not publicly available. Pharmacokinetic profiles have been established for the major active metabolites of tetrabenazine, but not for this particular impurity nih.gov.

Absorption and Distribution Studies in Animal Tissues

Detailed preclinical studies focusing specifically on the absorption and tissue distribution of the isolated this compound stereoisomer in animal models are not extensively documented in the available scientific literature.

Research on the parent compound, tetrabenazine, indicates that it is well-absorbed and rapidly distributed to the brain, with the highest concentrations found in the striatum. drugbank.com Following administration, tetrabenazine is extensively metabolized to various dihydrotetrabenazine isomers. nih.gov However, pharmacokinetic studies have historically quantified the total concentrations of the major α- and β-dihydrotetrabenazine metabolites without typically separating and analyzing the absorption and distribution profiles of each of the eight individual stereoisomers, including the (2R,3R,11bS) form. drugbank.com

Enzymatic Biotransformation Pathways

The biotransformation of tetrabenazine is a complex process involving multiple enzymes. The initial metabolic step is the reduction of tetrabenazine's ketone group by carbonyl reductases in the liver, which produces the various dihydrotetrabenazine stereoisomers. drugbank.com

While the enzymatic pathways for the major metabolites are better characterized, specific studies detailing the enzymatic biotransformation of the this compound isomer are scarce. The primary metabolic focus in research has been on the subsequent O-demethylation of the major active metabolites by cytochrome P450 enzymes, particularly CYP2D6. drugbank.com There is no specific information available detailing which enzymes might be responsible for further metabolizing or clearing the (2R,3R,11bS) isomer in research settings.

Structure Activity Relationship Sar and Rational Design Approaches for 2r,3r,11bs Dihydrotetrabenazine Analogs

Identification of Key Pharmacophoric Elements within the (2R,3R,11bS)-Dihydrotetrabenazine Scaffold

The dihydrotetrabenazine (B1670615) molecule possesses several key features that are crucial for its interaction with VMAT2. The fundamental scaffold is the benzo[a]quinolizine ring system, which provides the rigid three-dimensional structure necessary for orienting the key functional groups within the VMAT2 binding pocket.

The primary pharmacophoric elements include:

The Benzo[a]quinolizine Core : This rigid tetracyclic structure serves as the foundational scaffold.

The C-9 and C-10 Dimethoxy Groups : These groups on the aromatic ring are important for binding, and modifications in this region can influence affinity and metabolic stability. researchgate.net

The C-3 Isobutyl Group : This alkyl substituent contributes to the lipophilicity of the molecule and influences its fit within a hydrophobic pocket of the transporter.

The C-2 Hydroxyl Group : The reduction of the ketone in tetrabenazine (B1681281) to a hydroxyl group in dihydrotetrabenazine is a critical modification. Structural studies suggest that this hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the asparagine 34 (N34) residue in VMAT2. elifesciences.orgelifesciences.org This interaction is thought to be more favorable than the interaction with the ketone group of tetrabenazine, potentially explaining the modestly higher affinity of dihydrotetrabenazine for VMAT2. elifesciences.org

While these elements define the basic pharmacophore, their precise spatial orientation, dictated by the stereochemistry at the C-2, C-3, and C-11b chiral centers, is the ultimate determinant of binding affinity.

Synthesis and Evaluation of this compound Analogs for SAR Studies

The synthesis of dihydrotetrabenazine stereoisomers, including this compound, is essential for conducting detailed SAR studies. These isomers are typically prepared through the stereoselective reduction of the corresponding tetrabenazine enantiomers. For instance, the reduction of (+)-(3R,11bR)-tetrabenazine with sodium borohydride (B1222165) yields a mixture of (2R,3R,11bR)-dihydrotetrabenazine and (2S,3R,11bR)-dihydrotetrabenazine. nih.gov More stereoselective methods using reducing agents like borane-methyl sulfide (B99878) complex at low temperatures can improve the yield of the desired isomer and simplify purification. nih.govnih.gov

The evaluation of these synthesized compounds involves in vitro assays to determine their binding affinity and inhibitory potency at VMAT2. Competitive binding assays using radiolabeled ligands like [³H]dihydrotetrabenazine are commonly employed to calculate the inhibition constant (Ki) or IC50 value for each analog. nih.gov

Rational design has led to the synthesis of novel analogs with modified scaffolds. In one study, a series of dihydrotetrabenazine derivatives were designed and synthesized to explore the impact of substituents at the 9-position. researchgate.netnih.gov The evaluation of these analogs revealed that compound 13e , 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine, exhibited a high binding affinity for VMAT2 and potent inhibition of dopamine (B1211576) uptake. researchgate.netnih.gov This highlights how modifications to the core pharmacophore can be used to tune the biological activity.

| Compound | Modification | VMAT2 Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| (+)-α-DHTBZ ((2R,3R,11bR)-DHTBZ) | Stereoisomer | Ki = 3.96 nM | nih.gov |

| (-)-β-DHTBZ ((2R,3S,11bS)-DHTBZ) | Stereoisomer | Ki = 2460 nM | nih.gov |

| Compound 13e | 9-(2,2,2-trifluoroethoxy) substituent | IC50 = 5.13 nM | nih.gov |

| (+)-Tetrabenazine ((3R,11bR)-TBZ) | Parent compound (ketone at C-2) | Ki = 4.47 nM | nih.gov |

Computational Approaches to SAR: Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the SAR of dihydrotetrabenazine analogs at an atomic level. nih.gov The resolution of the cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine has been a significant breakthrough, providing a high-quality template for these in silico studies. elifesciences.orgelifesciences.org

Molecular docking simulations can predict the binding pose of different dihydrotetrabenazine stereoisomers and analogs within the VMAT2 binding site. researchgate.net These models help to rationalize the observed binding affinities. For example, docking studies support the hypothesis that the C-2 hydroxyl group of dihydrotetrabenazine forms a key hydrogen bond with the N34 residue of VMAT2. elifesciences.orgelifesciences.org Docking can also predict how modifications, such as the addition of a trifluoroethyl group in compound 13e, might introduce new, favorable interactions with the protein, thereby increasing binding affinity. researchgate.net

Molecular dynamics simulations can further refine these docked poses and provide insights into the stability of the ligand-protein complex over time. nih.gov By simulating the dynamic movements of the ligand and the protein, researchers can assess the persistence of key interactions and understand how the stereochemistry of an analog influences its conformational flexibility within the binding site. These computational approaches allow for the rationalization of SAR data and guide the design of new analogs with potentially enhanced VMAT2 inhibitory activity. nih.gov

Stereochemical Requirements for Optimal VMAT2 Binding and Inhibition

The interaction of dihydrotetrabenazine with VMAT2 is highly stereospecific. The absolute configuration at all three chiral centers—C-2, C-3, and C-11b—profoundly influences the binding affinity. nih.gov Extensive studies involving the synthesis and evaluation of all eight possible stereoisomers of dihydrotetrabenazine have established a clear hierarchy of potency. nih.gov

The most critical feature for high-affinity binding is the (3R,11bR)-configuration . nih.gov Isomers possessing this specific arrangement consistently demonstrate the highest potency as VMAT2 inhibitors. The stereocenter at C-2 provides further modulation of this affinity, with the (2R) configuration generally being preferred over the (2S).

The subject compound, This compound , possesses a (3R, 11bS) configuration. This cis relationship between the substituents at C-3 and C-11b results in a significantly lower binding affinity for VMAT2 compared to its trans counterpart, (2R,3R,11bR)-dihydrotetrabenazine. This dramatic difference underscores the strict geometric constraints of the VMAT2 binding pocket. The transporter's architecture is exquisitely tuned to accommodate the specific shape of the (3R,11bR) isomers.

The following table details the VMAT2 binding affinities for all eight stereoisomers of dihydrotetrabenazine, illustrating the critical role of stereochemistry.

| Compound Name | Stereoisomer | Configuration (C-3 vs C-11b) | VMAT2 Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| (+)-2, (+)-α-DHTBZ | (2R,3R,11bR) | trans | 3.96 | nih.gov |

| (+)-3, (+)-β-DHTBZ | (2S,3R,11bR) | trans | 13.4 | nih.gov |

| (-)-3, (-)-β-DHTBZ | (2R,3S,11bS) | trans | 2460 | nih.gov |

| (-)-2, (-)-α-DHTBZ | (2S,3S,11bS) | trans | 23700 | nih.gov |

| (+)-4 | (2R,3S,11bR) | cis | 71.1 | nih.gov |

| (+)-5 | (2S,3S,11bR) | cis | 593 | nih.gov |

| (-)-5 | (2R,3R,11bS) | cis | Not explicitly stated, but weak | nih.gov |

| (-)-4 | (2S,3R,11bS) | cis | 4630 | nih.gov |

Note: The Ki value for this compound ((-)-5) was not explicitly stated in the primary reference but is known to be significantly weaker than the high-affinity isomers based on the established SAR. nih.gov

Analytical Methodologies for Research and Quantification of 2r,3r,11bs Dihydrotetrabenazine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of (2R,3R,11bS)-dihydrotetrabenazine, particularly due to the existence of multiple stereoisomers of dihydrotetrabenazine (B1670615).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for resolving the enantiomers and diastereomers of dihydrotetrabenazine. nih.govumich.edunih.gov The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective. nih.govnih.gov For instance, a Chiralpak IC column has been successfully used to separate the stereoisomers of dihydrotetrabenazine. nih.gov The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) with a basic additive such as diethylamine, is optimized to achieve baseline separation. nih.govnih.gov Detection is commonly performed using UV spectrophotometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct chiral separation of dihydrotetrabenazine in routine analysis, GC-MS can be a powerful tool in research settings. It offers high sensitivity and structural information. The separation of stereoisomers by GC can be influenced by the choice of the stationary phase and the derivatization of the analytes. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. jchps.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IC | nih.gov |

| Mobile Phase | 100% MeOH + 0.1% Et2NH | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Temperature | 35 °C | nih.gov |

| Detection | UV at 220 nm | nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of organic molecules. jchps.comnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to confirm the relative and absolute configuration of the chiral centers in the dihydrotetrabenazine molecule. elte.huegyankosh.ac.in

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity. jchps.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful method for identifying and quantifying the compound and its potential impurities. nih.govnih.gov

X-ray Crystallography: For an unambiguous determination of the absolute configuration of a stereoisomer, X-ray crystallography is the gold standard. umich.edu This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound to determine the precise three-dimensional arrangement of atoms in the molecule. nih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | nih.govnih.gov |

| ¹³C NMR | Carbon skeleton | nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation pattern | jchps.comnih.gov |

| X-ray Crystallography | Absolute stereochemistry | umich.edu |

Radioligand Binding Assays for VMAT2 Characterization

Radioligand binding assays are crucial for characterizing the interaction of this compound with its biological target, the vesicular monoamine transporter 2 (VMAT2). In these assays, a radiolabeled version of dihydrotetrabenazine, often tritiated ([³H]) or carbon-11 (B1219553) ([¹¹C]) labeled, is used. umich.eduresearchgate.net These radioligands bind to VMAT2 in tissue preparations, such as rat brain membranes. researchgate.net By competing with the radioligand for binding sites, unlabeled this compound allows for the determination of its binding affinity (Ki), a measure of how tightly it binds to the transporter. nih.govnih.gov These assays have demonstrated that the binding of dihydrotetrabenazine to VMAT2 is highly stereospecific. nih.govnih.gov

| Compound | Ki (nM) | Reference |

|---|---|---|

| (+)-(2R,3R,11bR)-DHTBZ | 3.96 | nih.gov |

| (-)-(2S,3S,11bS)-DHTBZ | 23,700 | nih.gov |

Bioanalytical Methods for Preclinical Research Samples

To study the pharmacokinetics of this compound in preclinical models, robust bioanalytical methods are required for its quantification in complex biological matrices like animal plasma and brain tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for the sensitive and selective quantification of drugs and their metabolites in biological samples. nih.govnih.gov The method involves extraction of the analyte from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of an isotopically labeled internal standard is common to ensure accuracy and precision. nih.gov This technique allows for the determination of key pharmacokinetic parameters such as concentration-time profiles, half-life, and bioavailability. nih.gov The development and validation of such methods must adhere to strict regulatory guidelines to ensure data reliability. nih.gov

| Validation Parameter | Description | Reference |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and response over a defined range. | nih.gov |

| Accuracy and Precision | Ensures the method provides results that are close to the true value and are reproducible. | nih.gov |

| Selectivity | Confirms the method can differentiate the analyte from other components in the sample. | nih.gov |

| Matrix Effect | Assesses the influence of the biological matrix on the ionization of the analyte. | nih.gov |

| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions. | nih.gov |

Applications of 2r,3r,11bs Dihydrotetrabenazine As a Research Tool

Utilization as a Neuropharmacological Probe for VMAT2 Studies

(2R,3R,11bS)-Dihydrotetrabenazine is one of the stereoisomers of dihydrotetrabenazine (B1670615) (DHTBZ), which are metabolites of tetrabenazine (B1681281). nih.gov Tetrabenazine and its metabolites are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine, from the cytoplasm into synaptic vesicles within neurons. nih.govnih.govelifesciences.org This process is essential for the storage and subsequent release of these neurotransmitters. nih.gov

The various stereoisomers of dihydrotetrabenazine exhibit different binding affinities for VMAT2. nih.gov Research has shown that the stereochemical configuration of these molecules significantly influences their interaction with the transporter. nih.govevitachem.com Specifically, the (3R,11bR) configuration has been identified as playing a key role in the high-affinity binding to VMAT2. nih.gov

The use of radiolabeled versions of dihydrotetrabenazine, such as [3H]dihydrotetrabenazine, has been instrumental in characterizing VMAT2 binding sites in the brain. nih.gov These radioligands enable researchers to quantify the density of VMAT2 in different brain regions and to study how various compounds compete for these binding sites. nih.govresearchgate.net Although not the most active isomer, this compound can be used in competitive binding assays to further refine the understanding of the VMAT2 binding pocket.

Applications in Basic Neuroscience Research (e.g., studying monoamine systems)

The inhibition of VMAT2 by compounds like this compound leads to a depletion of monoamines in presynaptic terminals. evitachem.com This mechanism is fundamental to its use in basic neuroscience research for studying the function of monoamine systems. By manipulating the levels of vesicular monoamines, researchers can investigate the roles of these neurotransmitters in various physiological and pathological processes.

The study of monoamine systems is critical for understanding a range of neurological and psychiatric disorders. elifesciences.org Dysregulation of VMAT2 and monoaminergic neurotransmission is implicated in conditions such as Parkinson's disease and schizophrenia. elifesciences.org Using this compound and its related isomers, scientists can create experimental models of monoamine depletion to explore the underlying mechanisms of these diseases.

Furthermore, research using dihydrotetrabenazine isomers helps to elucidate the complex pharmacology of drugs that interact with VMAT2, including therapeutic agents and drugs of abuse like amphetamines. elifesciences.org By examining how different isomers affect monoamine storage and release, a more detailed picture of the neurochemical basis of drug action can be constructed. The specific stereochemistry of this compound provides a unique tool to probe the conformational requirements for VMAT2 interaction and its subsequent impact on monoaminergic neurotransmission.

Use in Drug Discovery Research as a Reference Compound or Lead Scaffold

In the field of drug discovery, this compound and its parent compound, tetrabenazine, serve as important reference standards and lead scaffolds for the development of new VMAT2 inhibitors. clearsynth.comaxios-research.com The well-characterized VMAT2 binding affinities of the different dihydrotetrabenazine stereoisomers provide a benchmark against which new potential drugs can be compared. nih.gov

The development of drugs like valbenazine (B1662120) and deutetrabenazine, which are approved for the treatment of tardive dyskinesia, has been informed by the pharmacological understanding of tetrabenazine and its metabolites. nih.govnih.gov These second-generation VMAT2 inhibitors were designed to have improved pharmacokinetic and pharmacodynamic profiles compared to tetrabenazine.

Researchers actively synthesize and evaluate novel derivatives of dihydrotetrabenazine to identify compounds with enhanced properties, such as higher affinity for VMAT2, greater selectivity, or improved metabolic stability. nih.govnih.gov For instance, modifications at the 3-alkyl position of the dihydrotetrabenazine structure have been explored to develop new VMAT2 ligands. nih.gov The this compound structure can serve as a starting point or a comparative model in the design and synthesis of these new chemical entities. clearsynth.comaxios-research.com The goal is to develop novel therapeutic agents for various neurological disorders with improved efficacy and safety profiles. nih.govnih.gov

Below is a data table summarizing the VMAT2 binding affinities for various tetrabenazine and dihydrotetrabenazine stereoisomers.

Data from a study evaluating the VMAT2 binding affinity of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine. nih.gov

Emerging Research Areas and Future Perspectives on 2r,3r,11bs Dihydrotetrabenazine

Unexplored Aspects of (2R,3R,11bS)-Dihydrotetrabenazine Pharmacology

The pharmacology of this compound is largely uncharted territory. Research has predominantly centered on the major metabolites of tetrabenazine (B1681281) and their deuterated counterparts due to their potent VMAT2 inhibition. nih.govnih.gov The clinical activity of VMAT2 inhibitors like valbenazine (B1662120) is attributed to a single active metabolite, (+)-α-HTBZ. nih.gov In contrast, the most abundant circulating metabolite of deutetrabenazine is a relatively weak VMAT2 inhibitor but shows significant affinity for various dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

This precedent underscores the need to characterize isomers like this compound, which may possess a unique pharmacological profile. Key unexplored areas include:

VMAT2 Binding Affinity and Selectivity: While the (3R,11bR) configuration is considered crucial for high-affinity VMAT2 binding, the precise binding constant (Ki) for the (2R,3R,11bS) isomer is not well-documented in comparative studies. nih.gov Determining its binding affinity is a fundamental step toward understanding its potential biological activity.

Off-Target Interactions: The potential for this compound to interact with other receptors or transporters remains unknown. Studies on other isomers have revealed affinities for dopamine and serotonin receptors, highlighting the importance of comprehensive screening to identify any unique off-target effects. nih.gov

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this specific isomer have not been characterized. Factors such as its brain-to-plasma ratio, susceptibility to P-glycoprotein-mediated efflux, and metabolic pathways are critical to understanding its potential as a research tool or therapeutic agent. evitachem.com

Potential for Novel Mechanistic Insights from Compound Studies

The study of this compound, precisely because of its presumed lower affinity for VMAT2, offers significant potential for refining our understanding of VMAT2 structure and function. By acting as a comparative tool against its more potent stereoisomers, it can provide crucial insights.

Structure-Activity Relationship (SAR) Elucidation: A complete characterization of all eight DHTBZ stereoisomers, including (2R,3R,11bS), would provide a high-resolution SAR map for VMAT2 binding. This data is invaluable for computational modeling and the rational design of next-generation VMAT2 inhibitors with improved potency and selectivity. The stereochemical architecture is known to be the determining factor for high-affinity interaction with VMAT2. evitachem.com For example, the (2R,3R,11bR) isomer, (+)-α-dihydrotetrabenazine, is a potent VMAT2 inhibitor, whereas its enantiomer is significantly less active. nih.govnih.gov Comparing these potent isomers with (2R,3R,11bS) can isolate the precise structural features essential for molecular recognition and inhibition.

Negative Control in VMAT2 Research: In experimental settings, this compound could serve as an ideal negative control. Its structural similarity to highly active isomers allows researchers to distinguish between pharmacological effects mediated specifically by VMAT2 inhibition versus non-specific or off-target effects of the tetrabenazine scaffold.

Below is a data table comparing the VMAT2 binding affinities of various dihydrotetrabenazine (B1670615) stereoisomers, illustrating the importance of stereochemistry.

| Compound/Isomer | VMAT2 Binding Affinity (Ki) |

| (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) | 3.96 nM nih.gov |

| (2S,3R,11bR)-Dihydrotetrabenazine | 6.11 nM evitachem.com |

| (2S,3S,11bS)-Dihydrotetrabenazine ((-)-2) | 23,700 nM nih.gov |

| (2R,3S,11bS)-Dihydrotetrabenazine | > 10,000 nM evitachem.com |

Table 1: Comparative VMAT2 binding affinities of select dihydrotetrabenazine stereoisomers. The data highlights the dramatic impact of stereochemistry on VMAT2 interaction.

Integration with Advanced Research Technologies

Modern neuroscience tools offer powerful ways to investigate the function of proteins like VMAT2 in specific brain circuits and cell populations. The use of well-characterized pharmacological agents, including active isomers and their less active counterparts like this compound, is critical for validating findings from these advanced systems.

Chemogenetics and Optogenetics: These technologies allow for the control of neuronal activity in living animals with high precision. In animal models of hyperkinetic movement disorders or psychiatric conditions, a potent VMAT2 inhibitor could be administered to observe the systemic effects of dopamine depletion. google.com Subsequently, using this compound as a control compound could help confirm that the observed behavioral changes are due to VMAT2 inhibition rather than other unforeseen interactions. This approach allows for the dissection of VMAT2's role in the specific neural circuits being manipulated.

Advanced Imaging Techniques: The development of radiolabeled versions of specific dihydrotetrabenazine isomers has been crucial for in vitro and in vivo studies of VMAT2. While a radiolabeled version of this compound does not currently exist, its development could enable competitive binding studies and positron emission tomography (PET) imaging to explore non-VMAT2 binding sites in the brain, should any be identified.

Challenges and Opportunities in this compound Related Research

The path to fully characterizing this compound is met with both challenges and significant opportunities that could advance the field of neuropharmacology.

Challenges:

Stereoselective Synthesis: The primary challenge is the complex chemical synthesis and purification required to isolate the (2R,3R,11bS) stereoisomer with high purity. Unlike the main metabolites of tetrabenazine, this isomer is not produced in significant quantities biologically, necessitating sophisticated stereoselective reduction methods. nih.govnih.gov

Low Biological Activity: The anticipated low affinity for VMAT2 may lead to a perception of lower research priority. Overcoming this requires a clear articulation of its value as a scientific tool for comparative and control studies.

Opportunities:

Complete the Pharmacological Puzzle: A primary opportunity is to achieve a complete pharmacological characterization of all eight DHTBZ stereoisomers. This comprehensive dataset would be invaluable for refining computational models of ligand-VMAT2 interactions and for designing future drugs with higher specificity.

Discovery of Novel Targets: While VMAT2 is the established target for the most active isomers, the possibility that less active isomers like this compound interact with novel, previously unidentified biological targets cannot be dismissed. Investigating this isomer could lead to the discovery of new pathways involved in monoamine regulation or other neurological processes.

Enhancing Therapeutic Design: A deeper understanding of why certain isomers are inactive at VMAT2 can inform the design of future therapeutics. By identifying the structural motifs that prevent binding, drug developers can better design molecules that avoid off-target interactions and possess cleaner pharmacological profiles. The development of derivatives such as 9-trifluoroethoxy-dihydrotetrabenazine demonstrates the ongoing effort to create VMAT2 inhibitors with improved properties. nih.gov

Q & A

Basic Research Question

- Chiral HPLC : Using columns like Chiralpak IC with 100% MeOH + 0.1% Et₂NH resolves enantiomers (e.g., tR = 8.2 min for (+)-2 vs. 12.5 min for (−)-2) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 3.87 ppm for methoxy groups) and NOESY correlations validate spatial arrangements (e.g., NOE between C-2 and C-11b protons) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS and HRMS (e.g., m/z 320.2226 [M+H]⁺) verify molecular integrity .

How does the metabolic reduction of TBZ lead to active DHTBZ stereoisomers in vivo?

Basic Research Question

TBZ undergoes first-pass hepatic reduction via carbonyl reductase, generating four major DHTBZ metabolites:

- Metabolic Pathways : Reduction of the 2-keto group introduces a third chiral center (C-2), producing isomers like (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ .

- Pharmacological Relevance : (2R,3R,11bR)-DHTBZ is the primary active metabolite (Ki = 3.96 nM), contributing >90% of VMAT2 inhibition in vivo, while (2S,3S,11bS)-DHTBZ is inactive .

- Species Variability : Rat models overestimate human metabolic conversion rates, necessitating LC-MS/MS quantification in clinical samples .

What experimental strategies optimize the scalable synthesis of (2R,3R,11bS)-DHTBZ for preclinical studies?

Advanced Research Question

- Kinetic Resolution : Using L-Selectride® selectively reduces (3R,11bR)-TBZ to (2S,3R,11bR)-DHTBZ with 43% yield, avoiding costly chiral auxiliaries .

- Epoxide Ring-Opening : Epoxidation of alkene intermediates (+)-7 with mCPBA followed by borane reduction yields (2R,3S,11bR)-DHTBZ in 31% yield, enabling access to cis-configured isomers .

- Crystallization-Driven Purification : Methanesulfonate salt formation enhances crystallinity, achieving 100% stereochemical purity .

How do DHTBZ stereoisomers interact with off-target receptors, and what implications does this have for toxicity?

Advanced Research Question

- Dopamine Receptor Cross-Reactivity : (2S,3R,11bR)-DHTBZ binds weakly to D2 receptors (IC50 = 1.2 µM), reducing extrapyramidal side effects compared to (±)-TBZ .

- Sedative Effects : Cis-configured isomers (e.g., (2R,3S,11bR)-DHTBZ) lack sedative properties due to poor blood-brain barrier penetration, as shown in rodent models .

- Metabolite Profiling : LC-MS/MS screens for hydroxylated or glucuronidated derivatives identify potential hepatotoxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.